4-[3-(6-chloro-1H-indol-1-yl)propanoyl]piperazin-2-one
CAS No.:
Cat. No.: VC9700456
Molecular Formula: C15H16ClN3O2
Molecular Weight: 305.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16ClN3O2 |
|---|---|
| Molecular Weight | 305.76 g/mol |
| IUPAC Name | 4-[3-(6-chloroindol-1-yl)propanoyl]piperazin-2-one |
| Standard InChI | InChI=1S/C15H16ClN3O2/c16-12-2-1-11-3-6-18(13(11)9-12)7-4-15(21)19-8-5-17-14(20)10-19/h1-3,6,9H,4-5,7-8,10H2,(H,17,20) |
| Standard InChI Key | FVMCWNBFQJTIBZ-UHFFFAOYSA-N |
| SMILES | C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
| Canonical SMILES | C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
4-[3-(6-Chloro-1H-indol-1-yl)propanoyl]piperazin-2-one features a 6-chloroindole group linked via a propanoyl chain to a piperazin-2-one ring. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with a chlorine atom at the 6-position, enhancing its electronic and steric properties. The propanoyl bridge connects the indole nitrogen to the piperazin-2-one ring, a six-membered lactam known for its conformational flexibility and hydrogen-bonding capabilities.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 4-[3-(6-Chloroindol-1-yl)propanoyl]piperazin-2-one |
| Molecular Formula | |
| Molecular Weight | 305.76 g/mol |
| Canonical SMILES | C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
| InChI Key | FVMCWNBFQJTIBZ-UHFFFAOYSA-N |
| PubChem CID | 51044168 |
The compound’s stereoelectronic profile, as inferred from its SMILES string and InChI key, suggests potential interactions with biological targets via hydrogen bonding (amide and lactam groups) and hydrophobic interactions (aromatic indole ring).
Synthetic Methodologies
Proposed Synthesis Routes
Although no direct synthesis protocols for 4-[3-(6-chloro-1H-indol-1-yl)propanoyl]piperazin-2-one have been documented, its structure suggests a multi-step approach involving:
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Indole Functionalization: Introduction of the chlorine substituent at the 6-position via electrophilic aromatic substitution .
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Propanoyl Spacer Installation: Coupling the indole nitrogen to a propanoyl chloride intermediate under Schotten-Baumann conditions.
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Piperazin-2-one Ring Formation: Cyclization of a linear precursor (e.g., β-alanine derivative) using dehydrating agents or catalytic methods .
Table 2: Hypothetical Reaction Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Chlorination of Indole | Cl, FeCl, 0–5°C |
| 2 | Acylation with Propanoyl Chloride | Pyridine, Dichloromethane, RT |
| 3 | Lactam Cyclization | PCl, Toluene, Reflux |
A related synthesis of [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone utilized Fischer indolization for cyclization , suggesting that similar strategies could be adapted for this compound.
Challenges in Synthesis
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Regioselectivity: Ensuring chlorination occurs exclusively at the 6-position of the indole ring.
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Lactam Stability: The piperazin-2-one ring may undergo hydrolysis under acidic or basic conditions, necessitating mild reaction environments .
Research Gaps and Future Directions
Unexplored Pharmacokinetics
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ADMET Profiles: No data exist on absorption, distribution, metabolism, excretion, or toxicity.
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Metabolite Identification: Potential dechlorination or lactam ring opening could generate bioactive metabolites, as seen in related compounds .
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants of the piperazin-2-one ring.
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Green Chemistry Approaches: Replacing hazardous reagents (e.g., PCl) with biocatalysts or ionic liquids.
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